3-Methoxycyclobutane-1-sulfonyl chloride
CAS No.: 2580214-49-7
Cat. No.: VC7582692
Molecular Formula: C5H9ClO3S
Molecular Weight: 184.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2580214-49-7 |
---|---|
Molecular Formula | C5H9ClO3S |
Molecular Weight | 184.63 |
IUPAC Name | 3-methoxycyclobutane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3 |
Standard InChI Key | ARMXMIZENNFZFC-URHBZAFASA-N |
SMILES | COC1CC(C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
3-Methoxycyclobutane-1-sulfonyl chloride (C₅H₉ClO₃S) features a four-membered cyclobutane ring with a methoxy (-OCH₃) group at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. The stereochemistry of the compound, as indicated by the (1r,3r) descriptor in supplier databases, denotes a trans configuration where the methoxy and sulfonyl chloride groups occupy opposite faces of the cyclobutane ring . This spatial arrangement influences reactivity, particularly in stereoselective reactions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₅H₉ClO₃S |
Molecular Weight | 184.64 g/mol (calculated) |
CAS Number | Not publicly disclosed |
Appearance | Likely colorless to pale-yellow liquid |
Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) |
Stability | Moisture-sensitive; decomposes under acidic/basic conditions |
Synthetic Methodologies
Radical-Mediated C–H Functionalization
Recent advances in radical chemistry, such as those reported by Liu et al. , demonstrate the potential for direct functionalization of cyclobutane C–H bonds. While their work focuses on diaminated and disulfonylated cyclobutene derivatives, analogous strategies could be adapted for sulfonyl chloride synthesis:
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Copper-Catalyzed Reactions: Copper(I) bromide (CuBr) with N-fluorobenzenesulfonimide (NFSI) facilitates sequential hydrogen atom abstraction and functionalization. Applying this to cyclobutanes could enable selective installation of sulfonyl chloride groups.
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Multi-Step Functionalization: A hypothetical pathway involves initial sulfonation of cyclobutane followed by chlorination, leveraging radical intermediates to maintain ring integrity.
Table 2: Comparison of Synthetic Approaches
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Conventional Chlorination | PCl₅, SOCl₂ | High yields for stable substrates | Risk of ring-opening in cyclobutanes |
Radical Cascade | CuBr, NFSI, LiBr | Selective C–H functionalization | Requires optimization for sulfonyl chloride groups |
Applications in Organic Synthesis
Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in drug discovery for constructing sulfonamides—a common pharmacophore in antibiotics (e.g., sulfadiazine) and protease inhibitors. The cyclobutane scaffold, prized for its conformational rigidity, could enhance binding affinity in target molecules. For instance, 3-methoxycyclobutane-1-sulfonyl chloride might serve as a precursor to cyclobutane-containing sulfonamide analogs with improved metabolic stability .
Materials Science
The electron-withdrawing sulfonyl chloride group enhances the reactivity of cyclobutane derivatives in polymerization reactions. Potential applications include:
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Cross-Linking Agents: Facilitating network formation in thermosetting resins.
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Photoactive Materials: Sulfonyl chlorides participate in photoinitiated reactions, useful in UV-curable coatings.
Supplier | Location | Purity | Packaging |
---|---|---|---|
Nanjing Shizhou Biology Technology Co., Ltd. | China | >95% | 1–5 g vials |
Future Directions
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Synthetic Optimization: Developing mild, catalytic methods to improve yield and stereocontrol.
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Biological Screening: Evaluating derivatives for antimicrobial or anticancer activity.
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Industrial Partnerships: Collaborating with pharmaceutical firms to explore scalable production.
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